molecular formula C10H9N3O2 B13127624 8-Hydroxyquinoline-2-carbohydrazide

8-Hydroxyquinoline-2-carbohydrazide

Cat. No.: B13127624
M. Wt: 203.20 g/mol
InChI Key: VDPCUEHRDPFTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxyquinoline-2-carbohydrazide is a derivative of 8-hydroxyquinoline, a compound known for its broad range of biological activities. This compound is characterized by the presence of a hydroxy group at the 8th position of the quinoline ring and a carbohydrazide group at the 2nd position. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-2-carbohydrazide typically involves the reaction of 8-hydroxyquinoline-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyquinoline-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydroxy and carbohydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinoline compounds.

Scientific Research Applications

8-Hydroxyquinoline-2-carbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications, including anticancer and neuroprotective effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-hydroxyquinoline-2-carbohydrazide involves its ability to chelate metal ions, which is crucial for its biological activity. The compound can form stable complexes with metal ions, disrupting their normal biological functions. This chelation ability is particularly important in its antimicrobial and anticancer activities, where it interferes with metal-dependent enzymes and processes.

Comparison with Similar Compounds

    8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties and broad biological activities.

    8-Hydroxyquinoline-5-sulfonic acid: A derivative with enhanced water solubility and similar biological activities.

    8-Hydroxyquinoline-2-carboxylic acid: Another derivative with similar chelating properties but different biological applications.

Uniqueness: 8-Hydroxyquinoline-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which enhances its ability to form stable complexes with metal ions. This structural feature distinguishes it from other 8-hydroxyquinoline derivatives and contributes to its diverse range of applications in scientific research and industry.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

8-hydroxyquinoline-2-carbohydrazide

InChI

InChI=1S/C10H9N3O2/c11-13-10(15)7-5-4-6-2-1-3-8(14)9(6)12-7/h1-5,14H,11H2,(H,13,15)

InChI Key

VDPCUEHRDPFTMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.